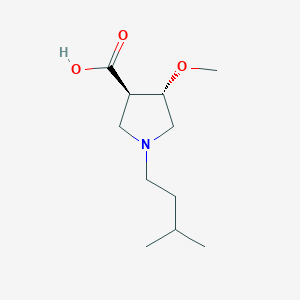
(3R,4S)-4-methoxy-1-(3-methylbutyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R,4S)-4-methoxy-1-(3-methylbutyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3R,4S)-4-methoxy-1-(3-methylbutyl)pyrrolidine-3-carboxylic acid is a chiral compound belonging to the pyrrolidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁NO₃ |
| CAS Number | 1186648-06-5 |
| MDL Number | MFCD12028194 |
| IUPAC Name | This compound |
The presence of a methoxy group and a branched alkyl chain contributes to its unique reactivity and interaction with biological targets.
1. Pharmacological Potential
Research indicates that compounds with similar structures to this compound exhibit various pharmacological activities such as:
- Antimicrobial Activity : Studies have shown that related pyrrolidine derivatives possess antimicrobial properties against several bacterial strains, indicating potential applications in treating infections .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Binding Affinity : The structural configuration allows for effective binding to specific receptors or enzymes, which is crucial for its pharmacological activity. Docking studies have been employed to elucidate these interactions .
3. Case Studies and Empirical Evidence
Several studies have been conducted to explore the biological activity of pyrrolidine derivatives:
- A study on related compounds demonstrated significant inhibitory effects on urease with IC50 values ranging from 1.13 to 6.28 µM, suggesting that this compound may exhibit comparable or enhanced activity .
- Another research effort highlighted the potential of pyrrolidine derivatives in modulating immune responses by inhibiting PD-1/PD-L1 interactions, a pathway critical in cancer immunotherapy .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its analogs:
Properties
IUPAC Name |
(3R,4S)-4-methoxy-1-(3-methylbutyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(2)4-5-12-6-9(11(13)14)10(7-12)15-3/h8-10H,4-7H2,1-3H3,(H,13,14)/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYCKEDMVMFJST-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC(C(C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN1C[C@H]([C@@H](C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














